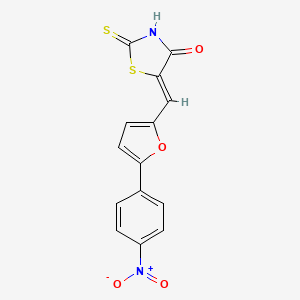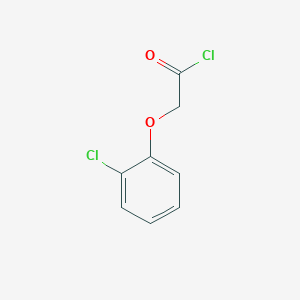![molecular formula C19H20ClN5OS B2956776 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1171747-96-8](/img/structure/B2956776.png)
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Chlorine gas or N-chlorosuccinimide
Conditions: Controlled chlorination under an inert atmosphere
Reaction: Chlorination of the appropriate precursor.
Step 3: Synthesis of the Pyrimidine Core
Reagents: 2-methylthiopyrimidine-4-carboxamide
Conditions: Utilizing specific catalysts and solvents
Reaction: Assembly of the pyrimidine ring with the carboxamide group.
Step 4: Coupling the Pyrazole and Pyrimidine Moieties
Reagents: Appropriate coupling agents such as EDCI or DCC
Conditions: Room temperature or slightly elevated temperature
Reaction: Coupling reaction to link the pyrazole and pyrimidine rings.
Industrial Production Methods
Industrial methods typically follow similar steps but are optimized for large-scale production, including continuous flow processes, high-throughput synthesis, and automated reaction monitoring to ensure consistency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of the Pyrazole Moiety
Reagents: 4-methylphenylhydrazine and acetylacetone
Conditions: Acidic or basic catalysis
Reaction: Condensation reaction to form the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Example: Reaction with peroxides to form sulfoxides or sulfones.
Conditions: Presence of oxidizing agents like m-chloroperbenzoic acid.
Reduction:
Example: Reduction of the nitro group (if present) to an amine.
Conditions: Use of reducing agents such as lithium aluminum hydride.
Substitution:
Example: Halogenation or alkylation at specific positions.
Conditions: Utilization of halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Sulfoxides or sulfones (from oxidation).
Amines (from reduction).
Alkylated or halogenated derivatives (from substitution).
Scientific Research Applications
Chemistry
Ligand Design: Used in the development of novel ligands for metal complexation studies.
Catalysis: Serves as a precursor or an active component in catalytic systems.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications.
Receptor Binding Studies: Analyzed for its interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agent due to its unique functional groups that can interact with biological targets.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles in biological systems.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use as a component in agrochemicals for pest control or growth regulation.
Mechanism of Action
The mechanism by which 5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors.
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Receptor Interaction: It can bind to specific receptors, triggering or blocking signaling pathways that result in a biological response.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{1-[5-ethyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-bromo-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(ethoxysulfanyl)pyrimidine-4-carboxamide
Uniqueness
5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide stands out due to its specific combination of functional groups, making it versatile for various chemical reactions and applications in multiple fields.
The presence of the chlorine atom, the methylsulfanyl group, and the carboxamide moiety allows for unique interactions and properties not always observed in its analogs.
Properties
IUPAC Name |
5-chloro-N-[1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-11-5-7-14(8-6-11)25-13(3)15(9-22-25)12(2)23-18(26)17-16(20)10-21-19(24-17)27-4/h5-10,12H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZAQNWFSGHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC=C3Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)


![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)



![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)
![4-tert-butyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2956715.png)
